molecular formula C9H13N3O6S B12695152 O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate CAS No. 94314-00-8

O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Cat. No.: B12695152
CAS No.: 94314-00-8
M. Wt: 291.28 g/mol
InChI Key: ZVCBBVSXQDAGFX-HVDRVSQOSA-N
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Description

O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a compound with the molecular formula C9H13N3O6S and a molecular weight of 291.28102 . This compound is known for its unique structure, which combines elements of cysteine and pyrimidine, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of methyl (2R)-2-amino-3-sulfanylpropanoate with a pyrimidine derivative under controlled conditions . The reaction is carried out in a dry solvent, such as acetone, with the addition of a methanolic solution of hydrochloric acid. The mixture is stirred at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group in the cysteine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include disulfides, dihydropyrimidine derivatives, and various substituted cysteine derivatives. These products can have different properties and applications depending on the specific reaction conditions used.

Scientific Research Applications

O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions lead to various biological effects, including neuroprotection and anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its combination of cysteine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

94314-00-8

Molecular Formula

C9H13N3O6S

Molecular Weight

291.28 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;methyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C5H4N2O4.C4H9NO2S/c8-3-1-2(4(9)10)6-5(11)7-3;1-7-4(6)3(5)2-8/h1H,(H,9,10)(H2,6,7,8,11);3,8H,2,5H2,1H3/t;3-/m.0/s1

InChI Key

ZVCBBVSXQDAGFX-HVDRVSQOSA-N

Isomeric SMILES

COC(=O)[C@H](CS)N.C1=C(NC(=O)NC1=O)C(=O)O

Canonical SMILES

COC(=O)C(CS)N.C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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